(1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride
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Overview
Description
(1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C4H9ClFNO2S It is known for its unique structure, which includes a cyclopropyl ring, an amino group, and a methanesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride typically involves the reaction of methanesulfonyl chloride with an appropriate cyclopropylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group in the compound can undergo oxidation to form corresponding imines or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields methanesulfonic acid and the corresponding amine, while oxidation reactions can produce imines .
Scientific Research Applications
(1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for neurological disorders.
Mechanism of Action
The mechanism of action of (1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing neurotransmission . The molecular pathways involved in this process are crucial for understanding its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Known for its use as an acetylcholinesterase inhibitor, similar to (1-Aminocyclopropyl)methanesulfonyl fluoride hydrochloride.
Methanesulfonic Acid: While structurally similar, it lacks the cyclopropyl and amino groups, resulting in different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a cyclopropyl ring, amino group, and methanesulfonyl fluoride moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C4H9ClFNO2S |
---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
(1-aminocyclopropyl)methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)3-4(6)1-2-4;/h1-3,6H2;1H |
InChI Key |
BJILNAGUHRHIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CS(=O)(=O)F)N.Cl |
Origin of Product |
United States |
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